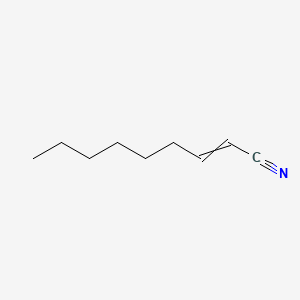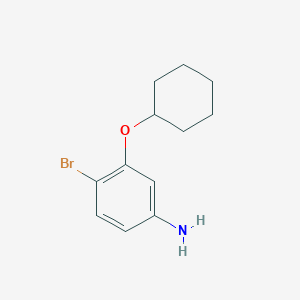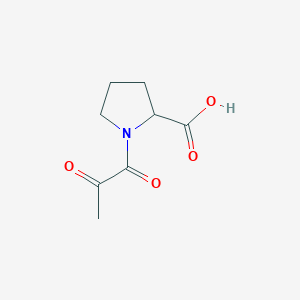![molecular formula C21H23NO4S B12090483 2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid is an organic compound with a complex structure that includes a benzoyl group, a sulfanylmethyl group, and a phenylbutanoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzoyl chloride with a sulfanylmethyl compound, followed by the addition of a phenylbutanoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and the use of catalysts to increase yield and efficiency. The process typically includes purification steps such as crystallization or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or phenylbutanoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylpropanoic acid: Shares a similar structural motif but lacks the benzoylsulfanylmethyl group.
Ibuprofen: A well-known non-steroidal anti-inflammatory drug derived from propionic acid.
Uniqueness
2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23NO4S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
2-[[2-(benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-14(16-9-5-3-6-10-16)18(19(23)22-15(2)20(24)25)13-27-21(26)17-11-7-4-8-12-17/h3-12,14-15,18H,13H2,1-2H3,(H,22,23)(H,24,25) |
Clave InChI |
GKYIONYOYVKKQI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(CSC(=O)C2=CC=CC=C2)C(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
amine](/img/structure/B12090413.png)










